molecular formula C6H3N3O9S B8528301 2,3,4-Trinitrobenzene-1-sulfonic acid CAS No. 31305-16-5

2,3,4-Trinitrobenzene-1-sulfonic acid

Cat. No.: B8528301
CAS No.: 31305-16-5
M. Wt: 293.17 g/mol
InChI Key: LIEVTTYXDCZXRG-UHFFFAOYSA-N
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Description

2,3,4-Trinitrobenzene-1-sulfonic acid is a nitro-substituted aromatic sulfonic acid characterized by three nitro groups (-NO₂) at the 2-, 3-, and 4-positions of the benzene ring and a sulfonic acid (-SO₃H) group at the 1-position. The electron-withdrawing nitro groups significantly enhance the acidity of the sulfonic acid moiety, making it a strong acid. Limited experimental data exist on its physical properties, but computational models suggest high thermal sensitivity compared to symmetric analogs due to steric and electronic effects .

Scientific Research Applications

Peptide Terminal Amino Group Neutralization

One of the primary uses of 2,3,4-trinitrobenzene-1-sulfonic acid is to neutralize terminal amino groups in peptides. This reaction is critical in the characterization and analysis of proteins and peptides, allowing researchers to study modifications and interactions without interference from free amino groups.

  • Mechanism : The compound reacts with primary amines to form a highly chromogenic derivative measurable at 335 nm. This property is utilized for quantitative assays of amino groups in proteins.

Induction of Colitis Models

The compound is extensively used to induce colitis in laboratory animals, particularly in the development of models for inflammatory bowel disease (IBD) and post-infectious irritable bowel syndrome (PI-IBS).

Case Study: TNBS-Induced Colitis Model

A study investigated the effects of varying doses of this compound on colitis severity in rats. The findings indicated that higher doses resulted in more severe inflammation and damage to colon tissues.

Dose (mg/0.8 mL)Inflammation SeverityHistopathological Changes
20SevereLarger ulcerations
10ModerateModerate ulcerations
5MildMinimal changes

This model allows researchers to explore therapeutic interventions for IBD by evaluating potential treatments' efficacy on induced inflammation.

Investigating Therapeutic Agents

Research has shown that this compound can be used to assess the efficacy of various therapeutic agents aimed at ameliorating colonic mucosal injury.

Case Study: Astragaloside IV Treatment

A study demonstrated that Astragaloside IV significantly promoted mucosal healing in TNBS-induced colitis models. The treatment improved epithelial architecture and reduced inflammatory cell infiltration compared to untreated controls.

Treatment GroupEpithelial IntegrityInflammatory Cell Count
Control (TNBS only)PoorHigh
ASIV TreatmentImprovedReduced

Safety and Handling Considerations

Due to its explosive nature when combined with reducing agents or bases, handling this compound requires strict safety precautions. It is crucial to avoid contact and maintain controlled environmental conditions during experiments.

Summary of Applications

Chemical Reactions Analysis

Reactions with Amino Groups

The compound reacts selectively with primary amines (α- or ε-amino groups) to form stable chromogenic derivatives. This reaction is central to its use in spectrophotometric assays for quantifying free amino groups in proteins and peptides .

Mechanism

  • Nucleophilic attack : The unprotonated amino group reacts with the electrophilic nitro group of 2,3,4-trinitrobenzene-1-sulfonic acid.

  • Adduct formation : A covalent bond forms between the amine nitrogen and the aromatic ring, producing a trinitrophenyl (TNP) derivative .

  • Spectrophotometric detection : The adduct absorbs strongly at 335 nm (ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹) .

Kinetic Analysis

  • Second-order kinetics : The reaction rate depends on the concentrations of both the amine and the reagent .

  • pH dependence : Reactivity increases under alkaline conditions (pH 8–9), where amino groups are deprotonated .

Table 1: Reactivity of Amino Acids with this compound

Amino Acid/PeptideReaction Rate (k, M⁻¹s⁻¹)Specificity Notes
Lysine (ε-NH₂)4.8 × 10⁻³Primary target
Glycine (α-NH₂)3.2 × 10⁻³Fast reaction
N-Acetylcysteine6.7 × 10⁻³SH group reacts
InsulinMulti-phase kinetics3 distinct NH₂ groups

Data adapted from kinetic studies of structurally analogous TNBS reagents .

Acidic Hydrolysis

  • TNP-amino acid cleavage : Under strong acidic conditions (6M HCl, 110°C), the TNP-NH bond hydrolyzes, releasing picric acid and free amino acids .

  • Stability : The sulfonic acid group stabilizes the aromatic ring against electrophilic substitution but does not prevent nitro group reduction under extreme conditions .

Alkaline Degradation

  • Nitro group reduction : In basic media (pH > 10), the compound undergoes partial reduction, forming hazardous intermediates that may detonate .

  • Accelerated decomposition : Lysozyme and other proteins induce autocatalytic degradation in alkaline solutions .

Explosive Decomposition

  • Base sensitivity : Contact with NaOH or KOH triggers rapid exothermic reactions, even in aqueous or organic solvents, leading to potential explosions .

  • Reducing agents : Reactions with hydrides, sulfides, or nitrides release gaseous byproducts (e.g., NH₃, H₂S) and heat .

Table 2: Hazardous Reaction Conditions and Outcomes

ReactantConditionsOutcome
Sodium hydroxideAqueous solutionExplosive decomposition
Potassium hydrideAnhydrous THFViolent gas evolution
Ammonium sulfideRoom temperatureRapid pressure buildup

Comparative Reactivity with Structural Isomers

The 2,3,4-trinitro substitution pattern confers distinct electronic effects compared to the more common 2,4,6-trinitro isomer (TNBS):

  • Reduced symmetry : The asymmetric nitro groups create a polarized electron-deficient ring, enhancing electrophilicity at specific positions .

  • Steric effects : Ortho-nitro groups hinder reactions at the sulfonic acid site, directing nucleophiles to the para-nitro group.

Q & A

Q. Basic: How is TNBS used to quantify primary amines in biochemical assays?

TNBS reacts selectively with primary amines to form trinitrophenyl derivatives, enabling spectrophotometric quantification (λmax = 335–345 nm).
Methodology :

  • Prepare a 5% (w/v) TNBS solution in water (stable at 4°C for 1 month) .
  • Incubate the sample with TNBS (1:10 v/v) at 37°C for 30 min.
  • Measure absorbance and compare against a standard curve (e.g., glycine or ε-amino groups in proteins).
    Validation : Ensure reaction specificity by excluding secondary/tertiary amines and thiols, which show negligible reactivity .

Table 1: Primary Amine Quantification Methods Using TNBS

ParameterOptimal ConditionInterference Sources
pH8.0–9.5High ionic strength
Temperature37°C ± 1°CUrea (>2 M)
Detection Limit0.1 µmol/mLThiol-containing compounds

Q. Basic: What are the critical safety protocols for handling TNBS in laboratory settings?

TNBS is a skin sensitizer and irritant. Key precautions include:

  • PPE : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods during solution preparation.
  • Storage : Stabilize aqueous solutions at 4°C; crystalline TNBS requires desiccation .
    Exposure Limits :
  • OSHA PEL: Not established; treat as a hazardous compound with <1 mg/m³ airborne exposure .

Q. Advanced: How can researchers resolve contradictions in TNBS reactivity data across different pH conditions?

TNBS reactivity is pH-dependent due to protonation states of amines. Contradictions arise from:

  • Variable ionization of ε-amino groups (pKa ~10.5) in proteins.
  • Competing hydrolysis of TNBS at extremes (pH <6 or >10).
    Experimental Design :
  • Perform pH titrations (pH 6–11) with controlled ionic strength.
  • Use stopped-flow kinetics to isolate reaction rates from hydrolysis artifacts .
    Case Study : At pH 8.5, TNBS shows 90% specificity for lysine residues, but at pH 7.0, reactivity drops to 40% due to partial protonation .

Q. Advanced: What analytical techniques validate TNBS-derived adducts in complex matrices?

HPLC-MS/MS :

  • Column: C18 reverse-phase (2.6 µm, 100 Å).
  • Mobile Phase: 0.1% formic acid in water/acetonitrile gradient.
  • Detect trinitrophenyl derivatives via MRM transitions (e.g., m/z 293 → 183 for TNBS-lysine) .
    NMR Confirmation :
  • ¹H NMR (D2O): δ 8.9 ppm (aromatic protons), δ 3.2 ppm (CH2 groups in crosslinked adducts) .

Q. Advanced: How does TNBS stability vary under long-term storage, and how can degradation be mitigated?

Stability Profile :

  • Aqueous Solutions : Degrade by 15% over 30 days at 4°C; freeze aliquots at -20°C for long-term use .
  • Crystalline Form : Stable for >1 year if stored in amber vials with desiccant.
    Degradation Products :
  • Nitroso derivatives (λmax shift to 280 nm) indicate hydrolysis; discard if absorbance ratio (335/280 nm) <5 .

Table 2: Stability of TNBS Under Different Conditions

FormTemperatureDegradation RateMitigation Strategy
Aqueous (5% w/v)4°C0.5%/dayFreeze in aliquots
Crystalline25°C<1%/monthDesiccated, light-protected

Q. Advanced: What novel applications of TNBS are emerging in materials science?

TNBS is explored as a crosslinker for:

  • Hydrogel Synthesis : Covalent amine-functionalized polymer networks (e.g., chitosan-TNBS hydrogels for drug delivery).
  • Surface Functionalization : Immobilize enzymes on amine-rich substrates via TNBS-mediated Schiff base formation .
    Optimization : Adjust TNBS concentration (0.1–1.0 mM) to balance crosslinking density and matrix porosity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Sulfonic Acids

Compound Name Substituent Positions Functional Groups Key Applications
2,3,4-Trinitrobenzene-1-sulfonic acid 1-SO₃H; 2,3,4-NO₂ Sulfonic acid, nitro Explosives, synthesis
2,4,6-Trinitrobenzenesulfonic acid 1-SO₃H; 2,4,6-NO₂ Sulfonic acid, nitro Protein modification, assays
Benzenesulfonic acid 1-SO₃H Sulfonic acid Catalysis, detergents
8-Hydroxyquinoline-5-sulfonic acid 5-SO₃H; 8-OH Sulfonic acid, hydroxy Metal chelation, diagnostics
1,1,2,2-Tetrafluoroethanesulfonic acid CF₂-CF₂-SO₃H Fluorinated sulfonic acid Superacid catalysis

Key Observations :

  • Nitro Group Effects : The presence of three nitro groups in this compound increases acidity (predicted pKa < 0) compared to benzenesulfonic acid (pKa ≈ -6), but fluorinated analogs like 1,1,2,2-tetrafluoroethanesulfonic acid exhibit even higher acidity due to fluorine's electronegativity .
  • Symmetry vs. Asymmetry : The asymmetric substitution in this compound reduces thermal stability relative to the symmetric 2,4,6-isomer, which is widely used in biochemical assays for its predictable reactivity .

Table 2: Hazard Profiles of Sulfonic Acids

Compound Name Primary Hazards Exposure Limits (OSHA)
This compound Explosive, skin irritant Not established
2,4,6-Trinitrobenzenesulfonic acid Corrosive, mutagenic 0.1 mg/m³ (air)
1,1,2,2-Tetrafluoroethanesulfonic acid Corrosive, respiratory toxin 0.05 ppm (air)

Notes:

  • Trinitrobenzenesulfonic acids generally require stringent handling due to explosive and corrosive risks.
  • Fluorinated sulfonic acids, while less explosive, pose higher environmental persistence concerns .

Research Findings and Computational Insights

  • Acidity Prediction: Quantum chemistry models (QSQN technology) rank this compound as less acidic than fluorinated analogs but more acidic than non-nitro-substituted sulfonic acids .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies on similar compounds suggest that asymmetric nitro substitution lowers decomposition thresholds (~150°C vs. ~200°C for 2,4,6-isomers) .

Properties

CAS No.

31305-16-5

Molecular Formula

C6H3N3O9S

Molecular Weight

293.17 g/mol

IUPAC Name

2,3,4-trinitrobenzenesulfonic acid

InChI

InChI=1S/C6H3N3O9S/c10-7(11)3-1-2-4(19(16,17)18)6(9(14)15)5(3)8(12)13/h1-2H,(H,16,17,18)

InChI Key

LIEVTTYXDCZXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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